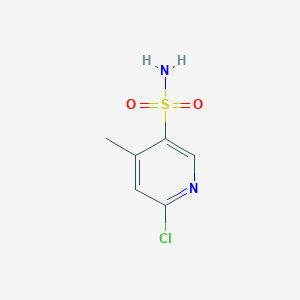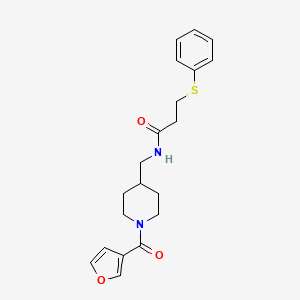![molecular formula C26H19N3O4 B2528034 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1359480-84-4](/img/structure/B2528034.png)
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H19N3O4 and its molecular weight is 437.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds incorporating oxadiazole and isoquinolinone structures have shown promising antimicrobial activities. For example, novel derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione demonstrated significant antibacterial and antifungal activities against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Sirgamalla & Boda, 2019). These findings suggest that compounds with similar structures could be explored for their potential as antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Research on 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings has revealed their potential for anti-inflammatory and analgesic applications. A study found that certain derivatives showed potent analgesic and anti-inflammatory activities, hinting at their utility in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).
Optical Properties and Materials Science
Compounds based on naphthalimide structures, closely related to the specified chemical, have been studied for their unique optical properties, such as aggregation-enhanced emission. These properties make them suitable for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and sensors (Srivastava et al., 2016).
Chemotherapeutic Potential
The structural motifs present in the specified compound are reminiscent of those in molecules evaluated for their antitumor activities. For instance, quinazolinone analogs have been synthesized and tested for their in vitro antitumor activity, showing promising results against various cancer cell lines, which suggests that compounds with similar structures could be potential candidates for cancer therapy (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-2-16-7-10-18(11-8-16)29-14-21(19-5-3-4-6-20(19)26(29)30)25-27-24(28-33-25)17-9-12-22-23(13-17)32-15-31-22/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNHAWLRCOTGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
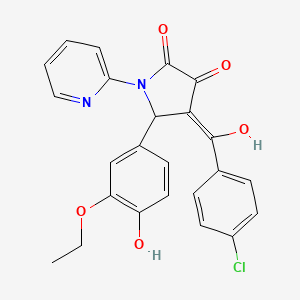
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

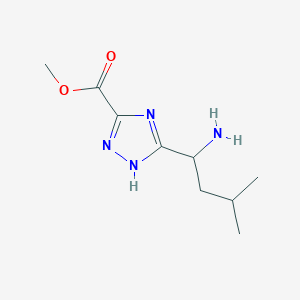
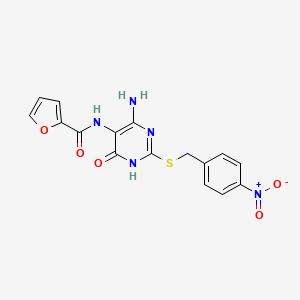

![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)
